molecular formula C13H14O3 B1325465 2-Carboethoxyphenyl cyclopropyl ketone CAS No. 898789-89-4

2-Carboethoxyphenyl cyclopropyl ketone

Cat. No.: B1325465
CAS No.: 898789-89-4
M. Wt: 218.25 g/mol
InChI Key: ATKHDRDYCXFGBW-UHFFFAOYSA-N
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Description

2-Carboethoxyphenyl cyclopropyl ketone, also known by its IUPAC name ethyl 2-(cyclopropylcarbonyl)benzoate, is a compound with the molecular formula C13H14O3. It is a colorless oil with a molecular weight of 218.25 g/mol

Preparation Methods

The synthesis of 2-Carboethoxyphenyl cyclopropyl ketone typically involves the reaction of ethyl benzoate with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Carboethoxyphenyl cyclopropyl ketone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.

Scientific Research Applications

2-Carboethoxyphenyl cyclopropyl ketone has several applications in scientific research:

Comparison with Similar Compounds

2-Carboethoxyphenyl cyclopropyl ketone can be compared with other cyclopropyl ketones and esters:

    Cyclopropyl methyl ketone: Similar in structure but lacks the ester group, making it less versatile in synthetic applications.

    Ethyl cyclopropyl ketone: Similar ester functionality but different aromatic substitution, affecting its reactivity and applications.

    Cyclopropyl phenyl ketone: Lacks the ester group, limiting its use in certain synthetic routes.

The uniqueness of this compound lies in its combination of cyclopropyl and ester functionalities, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)11-6-4-3-5-10(11)12(14)9-7-8-9/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKHDRDYCXFGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642489
Record name Ethyl 2-(cyclopropanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-89-4
Record name Ethyl 2-(cyclopropylcarbonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(cyclopropanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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